molecular formula C8H8N2O4 B6238631 4-(methylamino)pyridine-2,6-dicarboxylic acid CAS No. 89977-04-8

4-(methylamino)pyridine-2,6-dicarboxylic acid

Cat. No.: B6238631
CAS No.: 89977-04-8
M. Wt: 196.16 g/mol
InChI Key: PCDWMZCDMDKBCH-UHFFFAOYSA-N
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Description

4-(Methylamino)pyridine-2,6-dicarboxylic acid is an organic compound with a pyridine ring substituted with a methylamino group at the 4-position and carboxylic acid groups at the 2- and 6-positions. This compound is a derivative of pyridine-2,6-dicarboxylic acid, which is known for its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(methylamino)pyridine-2,6-dicarboxylic acid involves the reaction of pyridine-2,6-dicarboxylic acid with methylamine. The reaction typically occurs under controlled conditions, such as in the presence of a suitable solvent like ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization and recrystallization are commonly used in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)pyridine-2,6-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4-(Methylamino)pyridine-2,6-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and coordination compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(methylamino)pyridine-2,6-dicarboxylic acid involves its interaction with various molecular targets. The compound can act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit unique properties and activities, such as catalytic behavior or biological activity. The specific pathways and targets depend on the nature of the derivatives and the context of their use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylamino)pyridine-2,6-dicarboxylic acid is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

89977-04-8

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

4-(methylamino)pyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C8H8N2O4/c1-9-4-2-5(7(11)12)10-6(3-4)8(13)14/h2-3H,1H3,(H,9,10)(H,11,12)(H,13,14)

InChI Key

PCDWMZCDMDKBCH-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC(=C1)C(=O)O)C(=O)O

Purity

95

Origin of Product

United States

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